molecular formula C12H14ClN3 B14008424 2-Amino-5-chloro-1-cyclopentyl-1H-benzimidazole

2-Amino-5-chloro-1-cyclopentyl-1H-benzimidazole

Cat. No.: B14008424
M. Wt: 235.71 g/mol
InChI Key: DWUMGQXTTGTUKF-UHFFFAOYSA-N
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Description

5-chloro-1-cyclopentyl-1H-benzo[d]imidazol-2-amine is a chemical compound that belongs to the class of benzimidazole derivatives Benzimidazoles are known for their diverse biological activities and are used in various pharmaceutical applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-1-cyclopentyl-1H-benzo[d]imidazol-2-amine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For example, the Debus-Radziszewski synthesis, Wallach synthesis, and the use of alpha halo-ketones are some of the methods used to prepare imidazole derivatives . The reaction conditions typically involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of 5-chloro-1-cyclopentyl-1H-benzo[d]imidazol-2-amine may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and quality control to ensure the final product meets the required standards.

Chemical Reactions Analysis

Types of Reactions

5-chloro-1-cyclopentyl-1H-benzo[d]imidazol-2-amine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one atom or group in the molecule with another atom or group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a compound with additional oxygen-containing functional groups, while reduction may result in a more saturated compound.

Scientific Research Applications

5-chloro-1-cyclopentyl-1H-benzo[d]imidazol-2-amine has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It may be studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Benzimidazole derivatives are known for their therapeutic potential, and this compound may be explored for its potential use in drug development.

    Industry: It may be used in the production of dyes, polymers, and other industrial materials.

Mechanism of Action

The mechanism of action of 5-chloro-1-cyclopentyl-1H-benzo[d]imidazol-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include other benzimidazole derivatives such as:

  • 1H-benzimidazole
  • 2-aminobenzimidazole
  • 5-chloro-2-methyl-1H-benzimidazole

Uniqueness

5-chloro-1-cyclopentyl-1H-benzo[d]imidazol-2-amine is unique due to its specific substitution pattern, which includes a chlorine atom and a cyclopentyl group. These structural features may confer distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

2-Amino-5-chloro-1-cyclopentyl-1H-benzimidazole is a benzimidazole derivative noted for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in treating various diseases, including infections and cancers. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other therapeutic properties.

Chemical Structure and Properties

The chemical structure of this compound features a benzimidazole core with an amino group at position 2 and a chlorine atom at position 5, along with a cyclopentyl substitution. This unique structure contributes to its biological activity.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. Various studies have reported its effectiveness against different bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and fungi.

Table 1: Antimicrobial Activity of this compound

PathogenActivityReference
Methicillin-resistant Staphylococcus aureus (MRSA)Potent activity
Candida albicansModerate antifungal activity
Escherichia coliInhibitory effect

Anticancer Properties

The anticancer potential of benzimidazole derivatives, including this compound, has been explored through various in vitro studies. The compound's mechanism often involves the inhibition of DNA topoisomerases, which are crucial for DNA replication and cell division.

Case Study: Cytotoxicity Against Cancer Cell Lines

In a study evaluating the cytotoxic effects of benzimidazole derivatives on cancer cell lines such as HeLa (cervical adenocarcinoma), MCF7 (breast adenocarcinoma), and A431 (skin epidermoid carcinoma), it was found that certain derivatives exhibited significant cytotoxicity. Although specific data for this compound was not detailed, the overall class showed promise in inhibiting cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest .

The biological activity of this compound can be attributed to its interaction with various molecular targets:

Antimicrobial Mechanism:

  • Inhibition of bacterial cell wall synthesis.
  • Disruption of membrane integrity.

Anticancer Mechanism:

  • Inhibition of DNA topoisomerases, leading to DNA damage.
  • Induction of apoptosis through various signaling pathways.

Properties

Molecular Formula

C12H14ClN3

Molecular Weight

235.71 g/mol

IUPAC Name

5-chloro-1-cyclopentylbenzimidazol-2-amine

InChI

InChI=1S/C12H14ClN3/c13-8-5-6-11-10(7-8)15-12(14)16(11)9-3-1-2-4-9/h5-7,9H,1-4H2,(H2,14,15)

InChI Key

DWUMGQXTTGTUKF-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)N2C3=C(C=C(C=C3)Cl)N=C2N

Origin of Product

United States

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